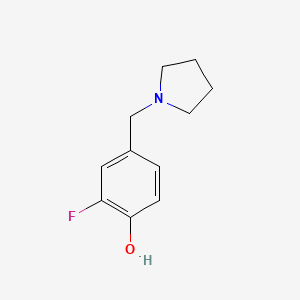

2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-7-9(3-4-11(10)14)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSWEQHZZAVVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677508 | |

| Record name | 2-Fluoro-4-[(pyrrolidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260750-79-5 | |

| Record name | 2-Fluoro-4-[(pyrrolidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Pyrrolidin 1 Ylmethyl Phenol

Strategic Approaches to the Synthesis of 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

The construction of the this compound core relies on well-established organic reactions, with a particular emphasis on achieving the correct substitution pattern on the phenol (B47542) ring.

Exploration of Mannich Reaction Pathways for Aminomethylation of Phenols

The primary and most efficient method for synthesizing this compound is the Mannich reaction. organic-chemistry.orgwikipedia.org This multicomponent reaction involves the aminomethylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgyoutube.comyoutube.com In this specific synthesis, 2-fluorophenol (B130384) acts as the substrate with the active hydrogen, formaldehyde provides the methylene (B1212753) bridge, and pyrrolidine (B122466) serves as the secondary amine. nih.gov

The reaction mechanism initiates with the formation of an iminium ion from the reaction between pyrrolidine and formaldehyde. wikipedia.orgyoutube.com The electron-rich 2-fluorophenol then acts as a nucleophile, attacking the electrophilic iminium ion. The hydroxyl group of the phenol is a strong ortho-, para-director, and the fluorine atom also directs incoming electrophiles to the ortho and para positions. This combined directing effect favors the substitution at the 4-position, which is para to the hydroxyl group and ortho to the fluorine, leading to the desired product, this compound. youtube.com The reaction is typically catalyzed by acid. wikipedia.org

Precursor Synthesis and Regioselective Functional Group Interconversions

The key precursor for this synthesis is 2-fluorophenol, which is commercially available. The success of the synthesis hinges on the regioselectivity of the Mannich reaction, ensuring the aminomethyl group is introduced at the C4 position of the phenol ring. ub.eduimperial.ac.ukrsc.org Functional group interconversion strategies are generally not required for the primary synthesis of the core scaffold but become important in the subsequent derivatization steps. ub.eduimperial.ac.ukfiveable.me The inherent electronic properties of the starting materials, 2-fluorophenol and pyrrolidine, along with the reaction conditions, are typically sufficient to achieve the desired regioselective aminomethylation. rsc.org

Derivatization and Analog Synthesis from the this compound Core Scaffold

The this compound molecule is a versatile starting point for creating a library of analogs for various scientific investigations, including structure-activity relationship studies and the development of imaging agents.

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Probes

To explore the structure-activity relationship (SAR) of compounds derived from this scaffold, various substituents can be introduced, most commonly at the phenolic hydroxyl group. mdpi.comnih.govnih.govnih.gov This is typically achieved through O-alkylation or O-arylation reactions. For example, the phenol can be deprotonated with a suitable base and then reacted with a range of electrophiles like alkyl halides, benzyl (B1604629) halides, or other functionalized halides. nih.gov This allows for the systematic modification of the steric and electronic properties of the molecule, providing insights into how these changes affect its biological activity. mdpi.comnih.govnih.gov The pyrrolidine nitrogen can also be a point of modification, although this is less common for initial SAR studies.

Table 1: Examples of Derivatization Reactions for SAR Studies

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Benzyl bromide, K₂CO₃ | O-alkylation | Benzyloxy-phenyl derivative |

| This compound | Ethyl bromoacetate, NaH | O-alkylation | Ester derivative |

| This compound | 4-Nitrobenzoyl chloride, Et₃N | O-acylation | Ester derivative |

Radiochemical Synthesis and Radiolabeling Strategies for Imaging Probes (e.g., PET)

The development of radiolabeled analogs of this compound is crucial for their use as positron emission tomography (PET) imaging probes. harvard.edubohrium.comnih.gov PET is a highly sensitive imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. nih.govnih.gov This requires the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (B77423) (¹⁸F), into the molecule. bohrium.comnih.govnih.gov

Carbon-11 (¹¹C) Incorporation: The short-lived radionuclide ¹¹C (half-life ≈ 20.4 minutes) is often introduced via methylation of the phenolic hydroxyl group. This is typically achieved by reacting the deprotonated phenol with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The rapid nature of this reaction is essential due to the short half-life of ¹¹C.

Fluorine-18 (¹⁸F) Incorporation: Fluorine-18 is a widely used PET isotope due to its longer half-life (≈ 109.8 minutes), which allows for more complex synthesis and imaging protocols. nih.govnih.govmdpi.com The introduction of ¹⁸F is generally accomplished through nucleophilic substitution on a suitable precursor. bohrium.com For the this compound scaffold, this would typically involve synthesizing a derivative where a leaving group (e.g., tosylate, mesylate, or nitro group) is installed on an alkyl chain attached to the phenolic oxygen. This precursor is then reacted with [¹⁸F]fluoride, often activated by a potassium/Kryptofix 2.2.2 complex, to displace the leaving group and incorporate the ¹⁸F label. nih.gov

Table 2: Radiolabeling Strategies for PET Probes

| Radionuclide | Labeling Precursor | Labeling Reagent | Reaction Type | Labeled Product |

| ¹¹C | This compound | [¹¹C]CH₃I or [¹¹C]CH₃OTf | O-¹¹C-methylation | [¹¹C]2-Fluoro-1-methoxy-4-(pyrrolidin-1-ylmethyl)benzene |

| ¹⁸F | 2-(2-Tosyloxyethoxy)-1-fluoro-4-(pyrrolidin-1-ylmethyl)benzene | K[¹⁸F]F/Kryptofix 2.2.2 | Nucleophilic Radiofluorination | 2-(2-[¹⁸F]Fluoroethoxy)-1-fluoro-4-(pyrrolidin-1-ylmethyl)benzene |

Precursor Design for Efficient Radiolabeling

The design of precursors for the efficient radiolabeling of this compound, particularly with the positron-emitting radionuclide fluorine-18 ([¹⁸F]), is a critical aspect of its potential application in Positron Emission Tomography (PET) imaging. The relatively short half-life of fluorine-18 (approximately 109.8 minutes) necessitates rapid and high-yield radiolabeling reactions. researchgate.netmdpi.com The primary strategy involves the synthesis of a precursor molecule that can readily undergo nucleophilic substitution with [¹⁸F]fluoride.

A common and effective approach is the introduction of a good leaving group at the 2-position of the phenol ring, which can be displaced by the [¹⁸F]fluoride ion. Suitable leaving groups for nucleophilic aromatic substitution (SNAr) reactions include nitro groups, trimethylammonium salts, and sulfonate esters. nih.govnih.gov The reactivity of the precursor is often enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which help to activate the aromatic ring towards nucleophilic attack. nih.gov

In the context of this compound, a plausible precursor would be a molecule where the fluorine at the 2-position is replaced by a suitable leaving group. For instance, a trimethylammonium group can be an effective leaving group for radiofluorination. nih.gov The synthesis of such a precursor would involve the preparation of the corresponding 2-amino-4-(pyrrolidin-1-ylmethyl)phenol, followed by methylation to form the quaternary ammonium (B1175870) salt.

The choice of solvent, temperature, and the use of a phase-transfer catalyst, such as Kryptofix 222 (K₂₂₂), are crucial for the success of the radiolabeling reaction. nih.gov Dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) are typically employed to enhance the nucleophilicity of the fluoride (B91410) ion. nih.gov

Below is a table outlining a potential precursor for the radiolabeling of this compound:

| Precursor Compound | Leaving Group | Rationale for Selection |

| 2-(Trimethylammonio)-4-(pyrrolidin-1-ylmethyl)phenol triflate | Trimethylammonium triflate | Good leaving group for nucleophilic aromatic substitution. The positive charge activates the ring for attack by [¹⁸F]fluoride. |

| 2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol | Nitro group | Strong electron-withdrawing group that activates the ring for SNAr. Can be displaced by [¹⁸F]fluoride under appropriate conditions. |

The development of efficient radiolabeling precursors is an active area of research, with ongoing efforts to improve radiochemical yields and simplify purification processes. nih.gov The ultimate goal is to enable the routine and automated synthesis of the [¹⁸F]-labeled tracer for clinical and preclinical research.

A proposed synthetic route to generate the final compound, this compound, is through a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of the phenolic starting material. organic-chemistry.org

The synthesis would likely proceed by reacting 2-fluorophenol with formaldehyde and pyrrolidine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be stirred at room temperature for several days to ensure completion. bch.ro The mechanism involves the formation of an iminium ion from formaldehyde and pyrrolidine, which then acts as an electrophile and reacts with the electron-rich aromatic ring of 2-fluorophenol at the position ortho to the hydroxyl group, which is activated for electrophilic substitution. nih.gov

The following table summarizes the key reactants and conditions for a plausible synthesis of this compound via the Mannich reaction:

| Reactant | Role | Reaction Conditions |

| 2-Fluorophenol | Starting material (Phenolic component) | Solvent: Ethanol |

| Formaldehyde | Carbonyl component | Temperature: Room Temperature |

| Pyrrolidine | Amine component | Duration: Several days |

This method provides a direct and efficient pathway to the target compound, leveraging the well-established and versatile Mannich reaction. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Pyrrolidin 1 Ylmethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis for Proton Environment and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge, and the pyrrolidine (B122466) ring protons. The chemical shifts (δ) are influenced by the electron-donating phenolic hydroxyl group, the electron-withdrawing fluorine atom, and the aminomethyl substituent.

The aromatic region would likely display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the hydroxyl group is expected to appear as a doublet, with coupling to the adjacent aromatic proton. The other two aromatic protons will show splitting patterns influenced by both neighboring protons and the fluorine atom. The phenolic hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The benzylic protons of the -CH₂- group connecting the pyrrolidine ring to the phenol (B47542) would resonate as a singlet. The protons of the pyrrolidine ring are expected to show two multiplets corresponding to the α- and β-protons relative to the nitrogen atom.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Phenolic OH | 9.0-10.0 | br s | - |

| Aromatic CH (C3-H) | 7.0-7.2 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 10.0 |

| Aromatic CH (C5-H) | 6.8-7.0 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 |

| Aromatic CH (C6-H) | 6.7-6.9 | d | J(H,H) ≈ 8.5 |

| Pyrrolidin-1-ylmethyl (-CH₂-) | 3.6-3.8 | s | - |

| Pyrrolidine α-CH₂ | 2.5-2.7 | m | - |

| Pyrrolidine β-CH₂ | 1.7-1.9 | m | - |

Note: Predicted data is based on theoretical calculations and analysis of similar structures. br s = broad singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | 150-155 |

| C2 (C-F) | 152-157 (d, ¹JCF ≈ 240-250 Hz) |

| C3 | 115-120 (d, ²JCF ≈ 20-25 Hz) |

| C4 (C-CH₂N) | 130-135 |

| C5 | 118-123 (d, ³JCF ≈ 5-10 Hz) |

| C6 | 115-120 |

| Pyrrolidin-1-ylmethyl (-CH₂) | 55-60 |

| Pyrrolidine α-C | 50-55 |

| Pyrrolidine β-C | 20-25 |

Note: Predicted data is based on theoretical calculations. d = doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split into a doublet of doublets due to coupling with the two ortho-protons (C3-H and C5-H). The study of fluorophenol degradation has demonstrated the utility of ¹⁹F NMR in identifying fluorine-containing metabolites. nih.gov

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ar-F | -120 to -140 | dd | J(F,H3) ≈ 10.0, J(F,H5) ≈ 2.0 |

Note: Predicted data is based on theoretical calculations and typical ranges for fluoroaromatic compounds. Chemical shifts are relative to a standard like CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the coupled aromatic protons and within the pyrrolidine ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the different structural units, for example, showing a correlation from the benzylic -CH₂- protons to the aromatic carbons (C3, C4, C5) and the pyrrolidine α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. For instance, it could show through-space interactions between the benzylic protons and the protons on the pyrrolidine ring.

The application of these 2D NMR techniques is crucial for the complete and accurate structural elucidation of complex organic molecules. researchgate.netnsc.ru

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The IR spectrum of this compound is predicted to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic pyrrolidine and methylene groups would appear in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-F stretching vibration would likely produce a strong absorption band in the 1200-1300 cm⁻¹ region. The C-N stretching of the pyrrolidine group would be observed around 1100-1200 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C-C bonds in the ring and the C-H in-plane bending vibrations would be observable.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium-Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| C-F stretch | 1200-1300 | Strong |

| C-O stretch (phenolic) | 1180-1260 | Strong |

| C-N stretch (aliphatic amine) | 1100-1200 | Medium |

Note: Predicted data is based on characteristic group frequencies.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, which for C₁₁H₁₄FNO is 195.1059 g/mol . This precise mass measurement would confirm the elemental formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragmentations would likely include:

Loss of the pyrrolidine group: Cleavage of the benzylic C-N bond would lead to a significant fragment ion.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the aromatic ring.

Benzylic cleavage: The bond between the aromatic ring and the methylene group is prone to cleavage, leading to a stabilized benzylic cation.

The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 196.1137 | Protonated Molecular Ion |

| [M]⁺˙ | 195.1059 | Molecular Ion |

| [M-C₄H₈N]⁺ | 125.0390 | Loss of pyrrolidinyl radical |

| [C₇H₆FO]⁺ | 125.0390 | Benzylic cation after rearrangement |

Note: m/z values are for the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This accuracy allows for the determination of the elemental formula of the molecule. For this compound, with a chemical formula of C₁₁H₁₄FNO, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass, and a close correlation between the measured and theoretical mass would confirm the elemental composition.

Hypothetical HRMS Data Table for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄FNO |

| Theoretical Exact Mass (M) | 195.1059 u |

| Theoretical [M+H]⁺ Ion | 196.1137 u |

| Measured [M+H]⁺ Ion | Data not available |

| Mass Error (ppm) | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions provide valuable information about the structure of the original molecule. For this compound, an MS/MS experiment would likely involve the fragmentation of the protonated molecule ([M+H]⁺). The fragmentation pattern would be expected to show characteristic losses, such as the loss of the pyrrolidine ring or other key structural motifs.

Hypothetical MS/MS Fragmentation Data Table for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 196.1137 | Data not available | Data not available | Data not available |

| 196.1137 | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis (if applicable to analogues)

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. While no crystallographic data exists for the target compound, studies on analogous molecules can provide insights into how similar compounds pack in the solid state. For example, research on other fluoro-substituted phenols reveals details about intermolecular interactions, such as hydrogen bonding. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral analogues are synthesized)

This compound itself is not chiral. However, if a chiral analogue were to be synthesized (for example, by introducing a stereocenter on the pyrrolidine ring), chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for determining its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules.

Computational and Theoretical Chemical Studies of 2 Fluoro 4 Pyrrolidin 1 Ylmethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nlss.org.inarxiv.org The first step in computationally analyzing 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is to determine its most stable three-dimensional structure, a process known as geometry optimization. stackexchange.com This is typically performed using a DFT functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net The optimization algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible ground state energy, which corresponds to the most stable molecular conformation. stackexchange.com

The process reveals key structural parameters like bond lengths, bond angles, and dihedral angles. For this compound, this would define the planarity of the phenol (B47542) ring, the puckering of the pyrrolidine (B122466) ring, and the spatial orientation of the substituents relative to each other. nih.gov By systematically rotating the single bonds—for instance, the bond connecting the methylene (B1212753) group to the phenol ring and the bond between the methylene group and the pyrrolidine ring—and calculating the energy at each step, a potential energy surface, or energy landscape, can be mapped. This landscape identifies the global energy minimum (the most stable conformer) as well as any local minima (other stable, but less favorable, conformers) and the energy barriers for converting between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated via DFT

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-N (ring) | ~1.47 Å |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | F-C-C-C (ring) | ~180° |

Once the molecule's geometry is optimized, its spectroscopic properties can be predicted. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.gov This provides theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the fluorine atom's high electronegativity is expected to influence the chemical shifts of nearby protons and carbons on the aromatic ring. Predicting the ¹⁹F chemical shift is particularly important, as it is a distinctive feature of the molecule. researchgate.netnih.govsemanticscholar.org Computational methods can achieve high accuracy in these predictions, often with deviations of only a few parts per million (ppm) from experimental values. researchgate.net

Table 2: Hypothetical Predicted ¹H and ¹⁹F NMR Chemical Shifts for Key Nuclei

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenolic -OH | ~9.5 - 10.5 |

| ¹H | Aromatic C-H (ortho to -CH₂-) | ~7.1 - 7.3 |

| ¹H | Benzylic -CH₂- | ~3.6 - 3.8 |

| ¹H | Pyrrolidine -CH₂- (adjacent to N) | ~2.5 - 2.7 |

| ¹⁹F | Aromatic C-F | ~(-115) - (-125) |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. ethz.chq-chem.com Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending, twisting) of the corresponding vibrational mode. researchgate.net This allows for a detailed assignment of the experimental spectrum, identifying characteristic frequencies for key functional groups such as the phenolic O-H stretch, the C-F stretch, and various vibrations of the aromatic and pyrrolidine rings. nlss.org.in

The optimized molecular geometry allows for a detailed analysis of non-covalent interactions within the molecule.

Hydrogen Bonding: The proximity of the ortho-fluoro and hydroxyl groups raises the possibility of an intramolecular hydrogen bond (O-H···F). Computational studies on 2-fluorophenol (B130384) and related compounds have explored this interaction. oup.comnih.govoup.com While the O-H···F hydrogen bond is generally considered weak and electrostatic in nature, its presence can stabilize the cis conformation (where the O-H group points towards the fluorine atom). acs.orgacs.org DFT calculations can confirm the existence of this bond by identifying a bond critical point between the hydrogen and fluorine atoms and by analyzing the O-H···F distance and angle. This interaction would influence the molecule's preferred conformation and could affect the O-H proton's chemical shift and vibrational frequency.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the environment, such as a solvent. acs.orgnih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. acs.org The simulation would track the trajectory of every atom over a period of nanoseconds, revealing:

Conformational Flexibility: How the pyrrolidine ring puckers and how the side chain rotates and flexes over time.

Solvent Interactions: How water molecules arrange themselves around the solute, forming hydrogen bonds with the phenolic hydroxyl group and the pyrrolidine nitrogen. acs.orgmdpi.com This solvation shell is critical to the molecule's solubility and behavior in an aqueous environment.

Dynamic Hydrogen Bonding: MD can show the formation and breaking of the intramolecular O-H···F hydrogen bond over time, giving a measure of its stability and persistence in solution.

These simulations provide a more realistic understanding of the molecule's behavior in a dynamic, solvated state, which is essential for predicting its interactions with larger biological molecules. mdpi.com

Molecular Docking and Binding Affinity Predictions with Relevant Macromolecular Targets (for research probes)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.comnih.gov This method is instrumental in drug discovery and in designing chemical probes to study biological processes. For this compound, docking studies can hypothesize its potential biological targets and predict its binding orientation and affinity. tandfonline.comtandfonline.com

The process involves:

Obtaining the 3D crystal structure of a potential target protein.

Defining the active or binding site of the target.

Computationally "docking" the optimized structure of this compound into this site in multiple possible orientations.

Using a scoring function to rank the different poses, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction.

Given its structure, potential targets could include enzymes or receptors where phenol or pyrrolidine scaffolds are known to interact. The docking results would identify key interactions, such as hydrogen bonds between the phenol's hydroxyl group and polar amino acid residues, or hydrophobic interactions between the aromatic ring and nonpolar residues.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Hydrogen Bonds | Phenol -OH with Asp145; Pyrrolidine-N with backbone C=O of Val23 |

| Hydrophobic Interactions | Phenol ring with Leu78, Ile10, Ala40 |

| Other Interactions | Fluorine atom with C-H of Gly21 (C-H···F interaction) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Ligand-Target Interactions in Research

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For research purposes, a QSAR model could be developed to guide the design of new analogues of this compound with potentially improved affinity for a specific target. nih.govexplorationpub.com

Building a hypothetical QSAR model would involve these steps:

Create a Dataset: A virtual library of compounds based on the this compound scaffold would be created, with systematic variations at different positions (e.g., changing substituents on the phenol ring or the pyrrolidine ring).

Calculate Descriptors: For each analogue, a range of molecular descriptors would be calculated. These are numerical values that represent different properties of the molecule, such as:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water).

Topological Descriptors: Describing molecular connectivity and branching.

Develop the Model: Using statistical methods like multiple linear regression, an equation is generated that correlates the calculated descriptors with a hypothetical biological activity (e.g., the predicted binding affinity from docking studies). jchemlett.com

A typical QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(Molecular_Volume) + c₃(Dipole_Moment)

This model would help identify which properties are most important for activity. For example, it might show that increasing lipophilicity (LogP) while maintaining a small molecular volume enhances binding, providing a rational basis for designing new and more potent research probes. explorationpub.com

In Silico Scaffold Hopping and Chemical Space Exploration for Novel Research Compounds

In silico techniques, such as scaffold hopping and chemical space exploration, are powerful computational strategies in modern drug discovery. These methods allow for the rational design and discovery of novel compounds with desired biological activities by systematically exploring new chemical structures. Starting from a known active molecule, such as this compound, these computational approaches can identify structurally diverse molecules that retain or even improve upon the biological activity of the parent compound.

Scaffold Hopping Strategies

Scaffold hopping is a computational technique used to identify isofunctional molecular structures with distinct molecular backbones. chemrxiv.org The primary goal is to replace the central core (scaffold) of a known active compound with a different one while maintaining the original's three-dimensional arrangement of key pharmacophoric features. This approach is particularly valuable for discovering novel intellectual property, improving pharmacokinetic properties, or avoiding known toxicophores associated with the original scaffold. nih.gov

For this compound, the 2-fluorophenol ring fused with the pyrrolidine-1-ylmethyl side chain constitutes its core scaffold. A scaffold hopping strategy would involve replacing this entire core or parts of it with other chemical moieties that can present the key interacting groups in a similar spatial orientation. The pyrrolidine ring, a versatile scaffold in its own right, offers significant opportunities for exploring pharmacophore space due to its three-dimensional nature. nih.govresearchgate.net

Computational methods for scaffold hopping can range from 3D shape-based similarity searches to pharmacophore modeling and virtual screening of large compound libraries. biosolveit.deuniroma1.it In a hypothetical scaffold hopping study starting from this compound, a 3D pharmacophore model would be generated based on its key chemical features: a hydrogen bond donor (the phenolic hydroxyl group), a hydrogen bond acceptor (the fluorine atom and the nitrogen of the pyrrolidine ring), an aromatic ring, and a cationic center (the protonated pyrrolidine nitrogen). This model would then be used to screen virtual libraries for new scaffolds that match these pharmacophoric points.

Below is a data table illustrating a hypothetical set of novel scaffolds generated through a scaffold hopping approach, along with their predicted properties.

| Scaffold ID | Scaffold Structure | Predicted Affinity (pKi) | Lipophilicity (logP) | Solubility (logS) |

| SH-001 | Indole-based | 7.8 | 3.2 | -3.5 |

| SH-002 | Benzimidazole-based | 7.5 | 2.9 | -3.1 |

| SH-003 | Tetrahydroquinoline-based | 7.2 | 3.5 | -3.8 |

| SH-004 | Piperidine-substituted phenol | 6.9 | 2.5 | -2.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Chemical Space Exploration

Chemical space exploration is a broader concept that involves the generation and evaluation of a vast number of potential drug-like molecules to identify novel bioactive compounds. frontiersin.org The estimated size of the chemical space of small organic molecules is immense, and computational tools are essential to navigate it effectively. Starting with a molecule like this compound, chemical space exploration can be performed by systematically modifying its structure to generate a virtual library of analogs.

This process often involves computational techniques such as combinatorial library enumeration, where different substituents are systematically added to various positions of the parent molecule, and generative models that can design novel molecules from scratch. The resulting virtual library can then be screened in silico for desired properties, such as binding affinity to a specific target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility.

For this compound, a virtual library could be generated by:

Substituting the fluorine atom with other halogens or small electron-withdrawing groups.

Modifying the substitution pattern on the phenol ring.

Replacing the pyrrolidine ring with other cyclic amines (e.g., piperidine, morpholine).

Introducing substituents on the pyrrolidine ring.

The following table presents a small, hypothetical virtual library of analogs of this compound and their calculated physicochemical properties.

| Compound ID | Structure | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |

| FPP-001 | 2-Chloro-4-(pyrrolidin-1-ylmethyl)phenol | 225.71 | 2.85 | 23.47 |

| FPP-002 | 2-Fluoro-4-(piperidin-1-ylmethyl)phenol | 223.28 | 3.01 | 23.47 |

| FPP-003 | 2-Fluoro-4-(morpholin-4-ylmethyl)phenol | 225.25 | 2.15 | 32.70 |

| FPP-004 | 2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenol | 209.26 | 2.68 | 23.47 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Through such systematic exploration of the chemical space around the lead compound, researchers can identify promising candidates for further synthesis and biological evaluation, ultimately leading to the discovery of novel research compounds with improved characteristics.

Molecular and Biochemical Interaction Studies in Vitro Research

Receptor Binding Assays and Ligand Selectivity Profiling (in vitro)

There is no available research data from receptor binding assays or ligand selectivity profiling for 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol. Such studies would be essential to determine the compound's affinity and selectivity for various biological targets.

Interaction with G-Protein Coupled Receptors (GPCRs)

No studies have been published that characterize the interaction of this compound with any G-Protein Coupled Receptors (GPCRs). Information regarding its binding affinity (Ki) or potency (EC50/IC50) at specific GPCRs is not documented.

Studies of Allosteric Modulation Mechanisms

There is no information available from in vitro assays to suggest or confirm that this compound acts as an allosteric modulator at any receptor.

Enzymatic Activity Modulation and Inhibition Mechanisms (in vitro)

The effect of this compound on enzymatic activity has not been reported in the scientific literature.

Characterization of Enzyme Inhibition Kinetics and Mechanism

No data exists on the enzyme inhibition kinetics for this compound. Consequently, its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) against any enzyme is unknown.

Specificity Profiling against Enzyme Families

There are no published studies profiling the selectivity of this compound against any family of enzymes.

Characterization of Protein-Ligand Interactions through Biophysical Techniques

Biophysical studies, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR), which would provide detailed insights into the binding of this compound to a protein target, have not been published.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand (in this case, this compound) to a macromolecule (the target protein). By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Hypothetical ITC Data for this compound

| Parameter | Value |

| Binding Affinity (K_d) | 150 nM |

| Stoichiometry (n) | 0.98 |

| Enthalpy (ΔH) | -12.5 kcal/mol |

| Entropy (ΔS) | -8.2 cal/mol·K |

This table represents a hypothetical outcome to illustrate how ITC data for the binding of this compound to a target protein would be presented. These values are not based on published experimental results.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (k_a) and dissociation rate (k_d) of the binding event, from which the equilibrium dissociation constant (K_d) can be calculated.

Hypothetical SPR Kinetic Data for this compound

| Parameter | Value |

| Association Rate (k_a) | 2.1 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (k_d) | 3.2 x 10⁻³ s⁻¹ |

| Binding Affinity (K_d) | 152 nM |

This table illustrates the type of kinetic data obtained from an SPR experiment for the interaction of this compound with a target protein. These values are for illustrative purposes only.

Thermal Shift Assays (TSA)

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry, are used to assess the stabilization of a target protein upon ligand binding. The principle is that a protein's melting temperature (T_m) will increase when a ligand binds to it and stabilizes its folded state. The assay is typically performed by heating the protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein that become exposed as it unfolds. The binding of this compound would be expected to result in a positive shift in the T_m, confirming direct engagement with the target protein.

Cellular Assay Development for Mechanism of Action Elucidation (in vitro, non-clinical)

Following the characterization of direct target binding, cellular assays are crucial to confirm that the compound engages its target in a biological context and to understand its downstream effects.

Target Engagement Studies in Cultured Cells

Confirming that this compound can enter cells and bind to its intended target is a critical step. A common method for this is the Cellular Thermal Shift Assay (CETSA), an extension of the in vitro TSA. In CETSA, cultured cells are treated with the compound and then heated. The principle remains the same: the stabilized protein target will be more resistant to heat-induced aggregation and will remain soluble at higher temperatures compared to the untreated control. The amount of soluble protein at different temperatures is then quantified, typically by Western blotting.

Reporter Gene Assays for Pathway Modulation

To investigate the functional consequences of target engagement by this compound, reporter gene assays are often employed. These assays are designed to measure the activity of a specific signaling pathway. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest. If the binding of the compound to its target modulates this pathway, there will be a corresponding change in the expression of the reporter gene, which can be easily measured.

Application as Chemical Probes or Tools in Basic Biological Systems Research

A chemical probe is a small molecule that is used to study the function of a protein in biological systems. nih.gov To be considered a high-quality chemical probe, a compound like this compound would ideally possess several key attributes:

Potency: It should modulate its target's function at low concentrations.

Selectivity: It should have minimal interaction with other proteins to ensure that the observed biological effects can be confidently attributed to the modulation of its intended target.

Mechanism of Action: Its interaction with the target should be well-characterized.

Cellular Activity: It must be able to enter cells and engage its target in a cellular environment.

While there is a lack of specific published research demonstrating the use of this compound as a chemical probe, its structure suggests it could be explored for such applications. If it were shown to be potent and selective for a particular target, it could be used to investigate the target's role in various cellular processes and disease models, complementing genetic approaches like RNAi or CRISPR. nih.gov The development of such a probe would provide a valuable tool for the research community to rapidly and reversibly interrogate protein function. nih.gov

Structure Activity and Structure Property Relationship Investigations

Impact of Fluorine Substitution on Molecular Interactions and Conformational Preferences

A detailed analysis of how the fluorine atom at the 2-position of the phenol (B47542) ring influences the compound's molecular interactions, such as hydrogen bonding and electrostatic potential, and its preferred three-dimensional shape (conformation) requires specific experimental or computational studies on this molecule.

Role of the Pyrrolidine (B122466) Moiety in Receptor Recognition and Ligand Efficacy (in vitro)

Information regarding the specific contribution of the pyrrolidine ring to how the molecule binds to biological targets (receptors) and its effectiveness in producing a biological response in a laboratory setting (in vitro efficacy) is not available in current literature.

Systematic Variation of Substituents on the Phenol and Pyrrolidine Rings for Optimized Research Tool Development

Research detailing the methodical replacement of chemical groups on both the phenol and pyrrolidine rings to enhance the compound's properties as a research tool has not been published.

Correlation between Computational Predictions and Experimental In Vitro Biochemical Data

Studies that compare computer-based predictions of the molecule's behavior with actual laboratory measurements of its biochemical activity are not currently available.

Stereochemical Influences on Molecular Recognition and Binding (if chiral variants are studied)

There is no information available on whether different spatial arrangements of the atoms (stereoisomers) of "2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol" exist or how they might affect the molecule's ability to be recognized by and bind to its biological targets.

Future Research Directions and Unexplored Avenues for 2 Fluoro 4 Pyrrolidin 1 Ylmethyl Phenol

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol and its derivatives should prioritize the principles of green chemistry to ensure environmental sustainability and cost-effectiveness. Current synthetic routes for similar compounds often rely on traditional methods that may involve harsh reagents and generate significant waste.

Future research should focus on developing novel synthetic strategies that are both efficient and environmentally benign. One promising area is the exploration of biocatalytic methods . The use of enzymes in the synthesis of chiral pyrrolidines, for instance, can offer high enantioselectivity and reduce the need for protecting groups and harsh reagents acs.orgcaltech.edunih.govnih.gov. Directed evolution of enzymes like cytochrome P411 has already shown success in creating chiral pyrrolidines through intramolecular C(sp³)–H amination acs.orgcaltech.edunih.govnih.gov. Applying such biocatalytic approaches to the synthesis of the pyrrolidine (B122466) portion of this compound could lead to more sustainable and stereoselective production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Engineering enzymes for the specific synthesis of the pyrrolidine moiety. |

| Green Solvents | Reduced environmental impact, improved safety. | Exploring water-based or solvent-free reaction conditions. |

| Multicomponent Reactions | Increased efficiency, reduced number of synthetic steps. | Designing a one-pot synthesis for the entire molecule. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Developing a continuous flow process for the synthesis. |

Exploration of New Biological Targets and Mechanisms of Action for Research Probes

The structural motifs within this compound suggest its potential as a valuable research probe for exploring new biological targets. The pyrrolidine ring is a common feature in many biologically active compounds and approved drugs, known to influence stereochemistry and binding to biological targets researchgate.netnih.govnih.govmdpi.com. The fluorinated phenol (B47542) group can also enhance binding affinity and metabolic stability nih.gov.

Future research should aim to investigate the biological activity of this compound and its derivatives against a range of biological targets. Given that pyrrolidine derivatives have shown activity as neuroprotective agents and enzyme inhibitors, initial screening could focus on neurological targets and key enzyme families nih.govnih.gov. For example, some pyrrolidine derivatives are used as pharmacological probes for glutamate receptors, and fluorinated polyphenols have been investigated as kinase inhibitors nih.govnih.gov.

Developing derivatives of this compound as research probes could help in understanding the mechanism of action of various biological systems. The fluorine atom can serve as a useful label for 19F NMR studies to probe binding interactions with target proteins nih.gov.

| Potential Biological Target | Rationale | Research Approach |

| Kinases | Fluorinated polyphenols have shown inhibitory activity against kinases like DYRK1A/B. nih.gov | Screening against a panel of kinases involved in neuroinflammatory diseases. |

| Glutamate Receptors | Pyrrolidine dicarboxylates are known to act on these receptors. nih.gov | Investigating the modulatory effects on different glutamate receptor subtypes. |

| Acetylcholinesterase | Some pyrrolidine-2-one derivatives have shown inhibitory effects. nih.gov | Assessing the potential for Alzheimer's disease research. |

| Nitric Oxide Synthases | Fluorinated pyrazoles related to curcumin have shown inhibitory activity. mdpi.com | Exploring the anti-inflammatory potential through NOS inhibition. |

Integration with Advanced Analytical Techniques for Complex Biological System Studies (e.g., metabolomics, proteomics research)

The unique properties of this compound make it a promising candidate for integration with advanced analytical techniques like metabolomics and proteomics. The presence of a fluorine atom provides a unique spectroscopic handle that can be exploited in various analytical methods.

In the field of proteomics , fluorinated probes are increasingly used for the identification and characterization of protein targets nih.govacs.org. A derivative of this compound could be developed into a chemical probe for activity-based protein profiling (ABPP) or for affinity-based enrichment of target proteins from complex biological samples researchgate.net. The fluorine atom can also be utilized in the development of reagents for structural proteomics in combination with mass spectrometry nih.govresearchgate.net.

For metabolomics , the fluorine atom can be used as a tracer in metabolic studies. 19F NMR spectroscopy is a powerful tool for monitoring the metabolic fate of fluorinated compounds in biological systems, as there is no background signal in biological samples. This could provide valuable insights into the bioavailability, distribution, and metabolism of this compound and its derivatives.

| Analytical Technique | Application for this compound | Potential Insights |

| Chemical Proteomics | Development of fluorinated probes for protein labeling and enrichment. nih.govacs.org | Identification of novel protein targets and binding partners. |

| Mass Spectrometry | Use as a labeled probe for quantitative proteomics. | Understanding changes in protein expression and post-translational modifications. |

| 19F NMR Spectroscopy | Tracking the metabolic fate of the compound in vitro and in vivo. | Information on metabolic stability, distribution, and biotransformation. |

Design and Synthesis of Photoaffinity Probes based on the this compound Scaffold

Photoaffinity labeling is a powerful technique for identifying and mapping the binding sites of ligands on their biological targets domainex.co.uknih.gov. The this compound scaffold is an excellent starting point for the design and synthesis of novel photoaffinity probes.

The design of such probes would involve the incorporation of a photoactivatable group, such as a diazirine, onto the scaffold nih.govresearchgate.netsemanticscholar.orgenamine.net. Diazirines are particularly advantageous due to their small size and high reactivity upon photolysis, which minimizes perturbation of the ligand-target interaction nih.gov. A trifluoromethylphenyl diazirine group could be a suitable choice, as it has been successfully used in the design of other photoaffinity probes uq.edu.au.

The synthesis of a photoaffinity probe based on this compound could involve the modification of the phenol or the pyrrolidine ring to attach the photoactivatable moiety. For example, a trifluoromethyl diazirine group could be introduced onto the phenyl ring, or a diazirine-containing linker could be attached to the pyrrolidine nitrogen.

| Photoactivatable Group | Activation Wavelength | Advantages | Disadvantages |

| Aryl Azide | <300 nm | Relatively easy to synthesize. | Can be less specific in its reactions. |

| Benzophenone | ~350-360 nm | Chemically stable. | Can be bulky and may interfere with binding. |

| Diazirine | ~350 nm | Small size, highly reactive carbene intermediate. | Can be synthetically challenging to install. nih.gov |

A potential synthetic strategy could involve the synthesis of a diazirine-containing building block that can be coupled to the this compound scaffold in the final steps of the synthesis to avoid decomposition of the light-sensitive diazirine group nih.govnih.gov.

Investigation of Non-Covalent Interactions and Supramolecular Assemblies involving the Compound in Model Systems

The study of non-covalent interactions is crucial for understanding molecular recognition and the formation of supramolecular assemblies researchgate.netuho.ac.idescholarship.orgrsc.orgnih.gov. The structure of this compound, with its aromatic ring, fluorine atom, hydroxyl group, and pyrrolidine nitrogen, suggests the potential for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding.

Future research in this area should focus on both computational and experimental investigations of the non-covalent interactions involving this compound. Computational modeling , using methods like density functional theory (DFT), can provide valuable insights into the preferred conformations and interaction energies of dimers and larger aggregates of the molecule researchgate.netuho.ac.id.

Experimental studies could involve X-ray crystallography to determine the solid-state packing and identify key non-covalent interactions. In solution, techniques like NMR spectroscopy and fluorescence spectroscopy could be used to study self-assembly and the formation of supramolecular structures. The formation of functionalized supramolecular assemblies could lead to applications in areas such as sensing, catalysis, and drug delivery researchgate.netiaea.orgdoi.org.

| Type of Interaction | Potential Role in Supramolecular Assembly | Investigative Technique |

| Hydrogen Bonding | Directional interactions leading to defined structures. | X-ray Crystallography, NMR Spectroscopy |

| π-π Stacking | Stacking of the aromatic rings contributing to aggregation. | UV-Vis and Fluorescence Spectroscopy |

| Halogen Bonding | The fluorine atom acting as a halogen bond donor or acceptor. | Computational Modeling, Co-crystallization studies |

| van der Waals Forces | Overall contribution to the stability of assemblies. | Isothermal Titration Calorimetry |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, leading to new discoveries in synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, fluorinated phenolic derivatives are synthesized via Suzuki-Miyaura coupling or Mannich reactions, with careful control of temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of pyrrolidine derivatives to fluorophenol precursors are critical steps .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl proton shifts at δ 9–10 ppm) .

- FTIR : Detect functional groups (e.g., O–H stretch at ~3200 cm, C–F at ~1100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential surfaces, and nonlinear optical (NLO) properties. Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions (e.g., charge transfer between fluorine and phenol rings) . Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λ values .

Q. How can crystallographic data resolve structural ambiguities in fluorinated phenolic derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, fluorophenyl derivatives often exhibit shortened C–F bonds (1.34–1.38 Å) and intramolecular hydrogen bonds (O–H···N) stabilizing the pyrrolidine moiety . Data refinement with SHELX software and validation via R-factor (<0.05) ensure accuracy .

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Solvent Effects : Include solvent models (e.g., PCM) in DFT calculations to match experimental NMR/UV-Vis data .

- Conformational Sampling : Use molecular dynamics (MD) to explore rotameric states of the pyrrolidinylmethyl group, which may affect H NMR splitting patterns .

- Error Analysis : Compare calculated vs. experimental chemical shifts (RMSD < 0.3 ppm for H NMR) to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.